What is Triglycerol diacrylate?
What is Triglycerol diacrylate?
An In-depth Technical Guide to Triglycerol Diacrylate
Introduction
Triglycerol diacrylate (TGDA) is a versatile multifunctional monomer that is gaining significant attention in the fields of polymer chemistry, materials science, and biomedical engineering. Its unique molecular structure, featuring a flexible triglycerol backbone and two reactive acrylate groups, imparts a desirable combination of properties including biocompatibility, cross-linking capability, and the ability to participate in hydrogen bonding. These characteristics make it a valuable component in the formulation of advanced materials such as hydrogels, 3D printing resins, and coatings. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of triglycerol diacrylate, with a focus on experimental protocols and quantitative data relevant to researchers, scientists, and drug development professionals.
Chemical Identity
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Chemical Name: Triglycerol diacrylate
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CAS Number: 60453-84-1
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Molecular Formula: C₁₅H₂₄O₉
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Molecular Weight: 348.35 g/mol
Physicochemical Properties
Triglycerol diacrylate is a viscous liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Triglycerol Diacrylate
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Molecular Weight | 348.35 g/mol | N/A |
| Density | Approximately 1.237 g/mL at 25 °C | N/A |
| Boiling Point | 516 °C at 760 mmHg | N/A |
| Flash Point | >230 °F | N/A |
| Refractive Index | n20/D 1.446 (lit.) | N/A |
Synthesis of Triglycerol Diacrylate
Triglycerol diacrylate can be synthesized through several methods, with the most common being the direct esterification of triglycerol with acrylic acid and enzymatic synthesis.
Direct Esterification
Direct esterification is a widely used method for synthesizing acrylate esters. It involves the reaction of an alcohol (triglycerol) with a carboxylic acid (acrylic acid) in the presence of an acid catalyst.
3.1.1. Experimental Protocol for the Synthesis of a Related Glycerol Diacrylate[1]
This protocol describes the synthesis of 1,3-glycerol diacrylate, which can be adapted for triglycerol diacrylate.
Materials:
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Glycerol: 92.09 g
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Acrylic Acid: 151.3–172.95 g
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Polar Solvent (e.g., toluene, hexane): 121.7–185.5 g
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Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid): 3.55–7.95 g
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Polymerization Inhibitor (e.g., hydroquinone): 0.243–0.795 g
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Antioxidant: 0.243–0.795 g
Procedure:
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Combine glycerol, acrylic acid, polar solvent, catalyst, polymerization inhibitor, and antioxidant in a reaction vessel equipped with a stirrer, thermometer, and condenser.
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Heat the mixture to 85-90 °C while bubbling air through the reaction mixture.
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Monitor the reaction progress by measuring the acid number of the system. The esterification is considered complete when the acid number reaches 15.4–49.5 mg KOH/g.
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Cool the reaction mixture to 60–70 °C and maintain this temperature for 1 hour.
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Neutralize the mixture, followed by washing.
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Perform an acid wash, followed by another water wash and phase separation. Collect the upper organic phase.
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Add a reducing agent solution to the organic phase to decolorize it.
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Remove the solvent from the organic phase.
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Add a second polymerization inhibitor.
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Filter the product under pressure at 40–70 °C to obtain the final 1,3-glycerol diacrylate product.
Expected Outcome:
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Purity: 86-93%
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Yield: 87-91%
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Acid Number: < 0.1 mg KOH/g
Enzymatic Synthesis
Enzymatic synthesis offers a greener alternative to chemical catalysis, often proceeding under milder reaction conditions with higher specificity, which can reduce the formation of byproducts. Lipases are commonly used for the esterification of glycerol and its oligomers.
3.2.1. General Experimental Protocol for Enzymatic Esterification of 1,3-Diacylglycerols[2]
This protocol for the synthesis of 1,3-dipalmitoylglycerol (1,3-DPG) and 1,3-distearoylglycerol (1,3-DSG) can be adapted for the synthesis of triglycerol diacrylate by substituting the fatty acids with acrylic acid and glycerol with triglycerol.
Materials:
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Glycerol
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Palmitic Acid or Stearic Acid
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Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
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Dehydrating agents (e.g., 4A molecular sieves, silica gel)
Procedure:
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Reaction Setup: The reaction is carried out in a solvent-free system. For the synthesis of 1,3-DPG, the molar ratio of palmitic acid to glycerol is 2:1. For 1,3-DSG, the molar ratio of stearic acid to glycerol is 1:1. The lipase load is 15% by weight of the total reactants. Dehydrating agents are added to remove the water generated during the reaction.
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Reaction Conditions: The reaction temperature is maintained at 73 °C for 1,3-DPG and 75 °C for 1,3-DSG. The reaction time is 6 hours with a stirring speed of 275 rpm.
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Purification: The crude product is purified by multi-stage molecular distillation to remove free fatty acids, monoglycerides, and triglycerides.
Table 2: Composition of Crude and Purified 1,3-Diacylglycerols from Enzymatic Synthesis[2]
| Component | 1,3-DPG (Crude) | 1,3-DSG (Crude) |
| Diacylglycerols (DAGs) | 35.04% | 39.58% |
| 1,3-isomer content in DAGs | 74.98% | 52.43% |
| Free Fatty Acids (FFAs) | 30.53% | 8.56% |
| Triglycerides (TAGs) | 22.64% | 25.64% |
| Monoglycerides (MAGs) | 11.79% | 26.22% |
Polymerization of Triglycerol Diacrylate
Triglycerol diacrylate readily undergoes free-radical polymerization, which can be initiated by photoinitiators (UV or visible light) or thermal initiators. This polymerization process leads to the formation of a cross-linked polymer network.
Polymerization Workflow
Caption: Free-radical polymerization of Triglycerol diacrylate.
Applications of Triglycerol Diacrylate
The unique properties of triglycerol diacrylate make it suitable for a range of applications, particularly in the fields of additive manufacturing and biomaterials.
Additive in Bio-based Resins for 3D Printing
Triglycerol diacrylate can be used as an additive to improve the printability and mechanical properties of bio-based resins for extrusion-based 3D printing, such as Direct Ink Writing (DIW). The hydroxyl groups in TGDA promote hydrogen bonding, which increases the shear yield stress and viscosity of the printing ink, leading to better shape retention after deposition.[3]
5.1.1. Experimental Protocol for Resin Formulation and Testing[3]
Materials:
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Acrylated epoxidized soybean oil (AESO)
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Polyethylene glycol diacrylate (PEGDA)
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Triglycerol diacrylate (TGDA)
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Hydroxyapatite nanoparticles
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Photoinitiator (e.g., phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide)
Procedure:
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Resin Formulation: Prepare a base resin of AESO and PEGDA. Add varying concentrations of TGDA (e.g., 0 vol%, 3 vol%) to the base resin. Incorporate hydroxyapatite nanoparticles and the photoinitiator into the resin mixture and mix thoroughly.
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3D Printing: Use a DIW 3D printer to fabricate test specimens from the formulated resins.
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Curing: Post-cure the printed specimens under UV light to ensure complete polymerization.
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Mechanical Testing: Perform tensile tests on the cured specimens to determine the ultimate tensile strength (UTS) and elastic modulus.
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Rheological Testing: Measure the shear yield stress and viscosity of the uncured inks using a rheometer.
Table 3: Effect of Triglycerol Diacrylate on Resin Properties[3]
| Property | 0 vol% TGDA | 3 vol% TGDA | % Increase |
| Shear Yield Stress | (Data not provided) | (Data not provided) | 916% |
| Viscosity | (Data not provided) | (Data not provided) | 27.6% |
| Ultimate Tensile Strength (UTS) | 24.8 ± 1.8 MPa | 32.4 ± 2.1 MPa | ~31% |
| Elastic Modulus | 0.88 ± 0.06 GPa | 1.15 ± 0.21 GPa | ~31% |
Biomedical Applications: Hydrogels for Drug Delivery and Tissue Engineering
The biocompatibility and ability of triglycerol diacrylate to form hydrogels make it a promising candidate for biomedical applications. Hydrogels are 3D networks of hydrophilic polymers that can absorb large amounts of water, mimicking the extracellular matrix of tissues. They can be used as scaffolds for tissue engineering and as matrices for the controlled release of drugs.
5.2.1. General Experimental Protocol for Hydrogel Fabrication for Drug Delivery
This protocol is a general guideline and can be adapted for specific applications.
Materials:
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Triglycerol diacrylate (TGDA)
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Co-monomer (e.g., a more hydrophilic monomer like polyethylene glycol monoacrylate)
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Photoinitiator (e.g., Irgacure 2959 for biomedical applications)
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Phosphate-buffered saline (PBS)
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Drug to be encapsulated
Procedure:
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Preparation of Pre-polymer Solution: Dissolve TGDA, the co-monomer, and the photoinitiator in PBS to form the pre-polymer solution.
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Drug Loading: Dissolve the drug in the pre-polymer solution.
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Hydrogel Formation: Cast the drug-loaded pre-polymer solution into a mold of the desired shape and expose it to UV light to initiate photopolymerization and form the hydrogel.
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Swelling Studies: Immerse the hydrogel in PBS and measure its weight at different time points to determine the swelling ratio.
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Drug Release Studies: Place the drug-loaded hydrogel in a known volume of PBS at 37 °C. At specific time intervals, take aliquots of the release medium and measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Workflow for Hydrogel-based Drug Delivery
Caption: Workflow for creating a TGDA-based hydrogel for drug delivery.
Safety and Handling
Triglycerol diacrylate is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Triglycerol diacrylate is a promising multifunctional monomer with significant potential in various advanced applications. Its renewable origin, coupled with its versatile chemical properties, makes it an attractive building block for the development of sustainable and high-performance materials. Further research into its polymerization kinetics, the properties of its copolymers, and its in vivo performance will undoubtedly expand its utility in the fields of drug delivery, tissue engineering, and beyond.
